Synthesis Analysis: A key intermediate, (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-methylthiophene-3-carboxylic acid, essential for a novel glucokinase activator, is synthesized through asymmetric transfer hydrogenation of a pyrroline derivative using the iridium (III)-prolinamide complex Cp*IrCl[(R)-PA]. This process, conducted at atmospheric pressure, initially yields the intermediate with an enantiomeric excess (ee) of approximately 50%. Subsequent purification via recrystallization significantly enhances the enantiopurity, making it suitable for practical applications [].
Chiral MnIII–salalen and –salan Complexes: These complexes are synthesized by reacting (R)-pyrrolidin-2-ylmethanamine with salicylaldehyde derivatives, followed by treatment with Mn(CH3COO)2·4H2O and air oxidation. These complexes exhibit catalytic activity in asymmetric Strecker reactions, demonstrating their potential in synthesizing enantiomerically enriched α-aminonitriles [].
(S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile: This compound, a crucial intermediate in synthesizing the fluoroquinolone antibiotic PF-00951966, is produced using (R)-pyrrolidin-2-ylmethanamine as a starting material. PF-00951966 shows promise against multidrug-resistant organisms causing community-acquired respiratory tract infections [].
Fibroblast Activation Protein (FAP) Inhibitors: (R)-Pyrrolidin-2-yl-boronic acid-based ligands, specifically SB02055 and SB04028, have demonstrated high binding affinity for FAP, making them promising candidates for imaging and treating carcinomas. These ligands, when complexed with 68Ga, enable visualization of tumors with high uptake, as shown in preclinical studies with HEK293T:hFAP tumor-bearing mice [].
Monoacylglycerol Lipase (MAGL) Inhibitors: Novel piperazinyl pyrrolidin-2-ones, designed using (R)-pyrrolidin-2-ylmethanamine as a scaffold, display potent and reversible MAGL inhibitory activity. Notably, compound (R)-3t, when administered orally to mice, effectively reduced AA levels while elevating 2-AG levels in the brain, signifying its potential for treating neurodegenerative diseases [].
5-HT6 Receptor Modulators: (R)-Pyrrolidin-2-ylmethanamine plays a crucial role in the development of 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, a class of compounds exhibiting high affinity for 5-HT6 receptors. The (R)-enantiomers within this class act as potent agonists, with some demonstrating EC50 values as low as 1 nM. Conversely, the (S)-enantiomers function as moderate antagonists, highlighting the significant influence of chirality on their pharmacological profiles [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: